N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Tetrafluoroethoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with a tetrafluoroethoxyphenyl derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various substituted thiadiazole and phenyl derivatives.
Scientific Research Applications
N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole and its various substituted derivatives share structural similarities and biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are often compared with thiadiazole derivatives in terms of their pharmacological potential.
Uniqueness: N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C14H13F4N3O3S |
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Molecular Weight |
379.33 g/mol |
IUPAC Name |
N-[3-acetyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C14H13F4N3O3S/c1-7(22)19-13-20-21(8(2)23)11(25-13)9-4-3-5-10(6-9)24-14(17,18)12(15)16/h3-6,11-12H,1-2H3,(H,19,20,22) |
InChI Key |
PKYBVLZWEDVYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OC(C(F)F)(F)F)C(=O)C |
Origin of Product |
United States |
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